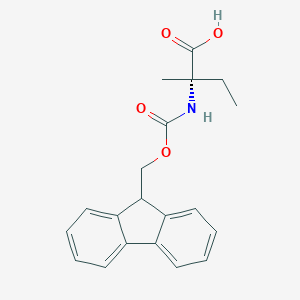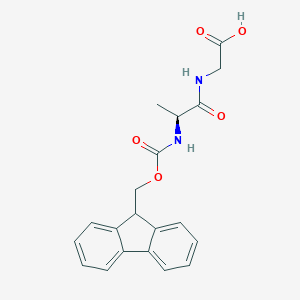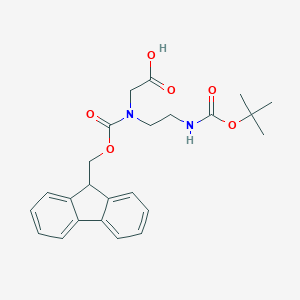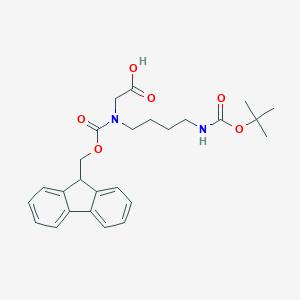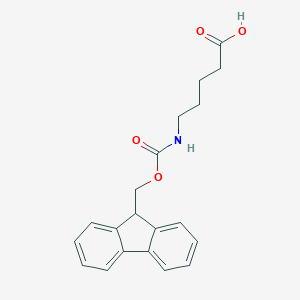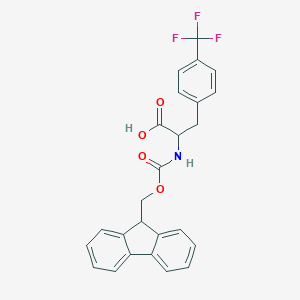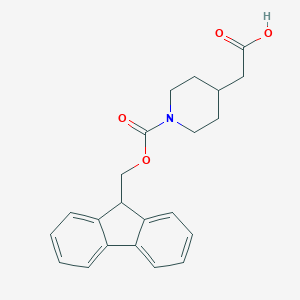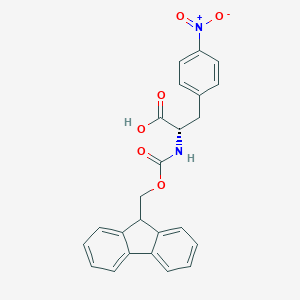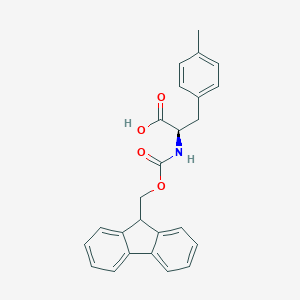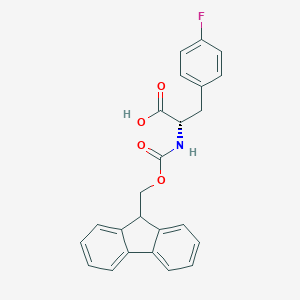
Fmoc-Phe(3,5-F2)-OH
描述
Fmoc-Phe(3,5-F2)-OH: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with fluorine atoms at the 3 and 5 positions. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Phe(3,5-F2)-OH typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring of phenylalanine.
Fmoc Protection: The amino group of the fluorinated phenylalanine is protected using the Fmoc group.
The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) for the fluorination step. The Fmoc protection is usually carried out using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like sodium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Oxidation: Fmoc-Phe(3,5-F2)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: The compound can be reduced, although this is less common due to the stability of the fluorinated phenyl ring.
Substitution: The fluorine atoms can be substituted under specific conditions, although they are generally stable.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution can result in the replacement of fluorine atoms with other functional groups.
科学研究应用
Chemistry
Fmoc-Phe(3,5-F2)-OH is widely used in peptide synthesis as a building block. The Fmoc group protects the amino group during the synthesis, allowing for the stepwise addition of amino acids.
Biology
In biological research, this compound is used to study protein structure and function. The fluorinated phenyl ring can provide insights into protein-ligand interactions and protein folding.
Medicine
The compound has potential applications in drug development, particularly in designing peptide-based therapeutics. The fluorine atoms can enhance the stability and bioavailability of the peptides.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, cosmetics, and materials science.
作用机制
The mechanism of action of Fmoc-Phe(3,5-F2)-OH involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the controlled assembly of peptide chains. The fluorinated phenyl ring can interact with various molecular targets, influencing the structure and function of the resulting peptides.
相似化合物的比较
Similar Compounds
Fmoc-Phe-OH: The non-fluorinated version of Fmoc-Phe(3,5-F2)-OH.
Fmoc-Tyr(3,5-F2)-OH: A fluorinated derivative of tyrosine.
Fmoc-Trp(3,5-F2)-OH: A fluorinated derivative of tryptophan.
Uniqueness
This compound is unique due to the presence of fluorine atoms at the 3 and 5 positions of the phenyl ring. This fluorination can enhance the stability, bioavailability, and overall properties of the peptides synthesized using this compound, making it a valuable tool in various fields of research and industry.
属性
IUPAC Name |
(2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEQBZISDRNPFC-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC(=C4)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378939 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-24-5 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-Phe(3,5-F2)-OH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


